1-羟基-2-萘甲酸乙酯

描述

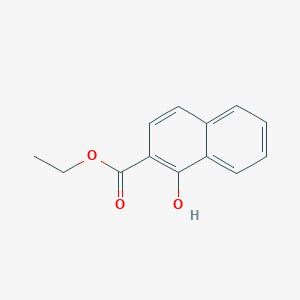

Ethyl 1-hydroxy-2-naphthoate is an organic compound belonging to the class of naphtholsThis compound is characterized by its white to off-white powder form and exhibits a melting point range of 110-116°C. It is widely used in various scientific research applications due to its unique chemical properties.

科学研究应用

生化研究

1-羟基-2-萘甲酸乙酯用于生化研究,特别是在双加氧酶的研究中 . 双加氧酶是一类催化将两个分子氧原子掺入底物中的酶 . 这些酶在细菌中芳香族化合物的需氧分解中起重要作用 . 1-羟基-2-萘甲酸部分是研究这些酶的关键组成部分 .

分子表征

该化合物用于从诺卡氏菌属中表征1-羟基-2-萘甲酸双加氧酶 KP7 . 该酶裂解单羟基化的芳香环 . 该酶的结构基因已被测序,为其功能提供了宝贵的见解 .

光化学

1-羟基-2-萘甲酸乙酯用于光化学研究 . 通过基质隔离红外光谱和理论计算研究了苯基-1-羟基-2-萘甲酸酯 (PHN) 的构象稳定性、红外光谱和光化学性质 . 这项研究为该化合物的光化学性质提供了宝贵的见解 .

药物发现

包括1-羟基-2-萘甲酸乙酯在内的羟基萘甲酸酯在药物发现中起着重要作用 . 它们已被用作合成抗癌化合物的中间体 .

生物学和药理性质

羟基萘甲酸酯衍生物显示出重要的生物学和药理性质 . 例如,1-羟基-2-萘甲酸甲酯和1,6-二羟基-2-萘甲酸乙酯具有抗炎活性 ,而1-羟基-2-萘甲酸本身具有公认的抗菌作用 .

天然产物

在天然产物中观察到1-羟基-2-萘甲酸部分,例如具有细胞毒性的化合物3-羟基木薯碱和3-甲氧基木薯碱 . 这些化合物具有显著的细胞毒性 .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 1-hydroxy-2-naphthoate can be synthesized through the esterification of 1-hydroxy-2-naphthoic acid with ethanol. The reaction

生物活性

Ethyl 1-hydroxy-2-naphthoate is a compound of significant interest due to its diverse biological activities, which are primarily attributed to its structural similarities with other naphthoic acid derivatives. This article provides a comprehensive overview of the biological activity of ethyl 1-hydroxy-2-naphthoate, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 1-hydroxy-2-naphthoate has the molecular formula and a molecular weight of 202.21 g/mol. The compound features a naphthalene ring with a hydroxy group and an ethyl ester, contributing to its chemical reactivity and biological activity.

The biological activity of ethyl 1-hydroxy-2-naphthoate is believed to involve several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antioxidant Activity : Ethyl 1-hydroxy-2-naphthoate exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, suggesting that ethyl 1-hydroxy-2-naphthoate may also exert such effects through modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that ethyl 1-hydroxy-2-naphthoate possesses antimicrobial properties. A study showed that it effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL for these pathogens.

Anti-inflammatory Activity

In vitro studies have demonstrated that ethyl 1-hydroxy-2-naphthoate can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use as an anti-inflammatory agent in treating conditions like arthritis or other inflammatory diseases.

Antioxidant Properties

Ethyl 1-hydroxy-2-naphthoate has been shown to exhibit significant antioxidant activity. In assays measuring DPPH radical scavenging activity, the compound demonstrated an IC50 value of approximately 30 µg/mL, indicating substantial free radical scavenging capability.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial effects of ethyl 1-hydroxy-2-naphthoate against various pathogens. The results indicated that the compound effectively inhibited bacterial growth, with the following MIC values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

This study highlights the potential of ethyl 1-hydroxy-2-naphthoate as a natural antimicrobial agent.

Anti-inflammatory Mechanism Study

Another research focused on the anti-inflammatory mechanisms of ethyl 1-hydroxy-2-naphthoate. The study utilized RAW264.7 macrophages treated with lipopolysaccharide (LPS) to induce inflammation. Treatment with ethyl 1-hydroxy-2-naphthoate resulted in:

- A significant decrease in TNF-alpha production (by approximately 40%).

- Reduction in IL-6 levels (by approximately 35%).

These findings suggest that ethyl 1-hydroxy-2-naphthoate may modulate inflammatory responses through inhibition of NF-kB signaling pathways.

属性

IUPAC Name |

ethyl 1-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOUMBFXFQZOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495869 | |

| Record name | Ethyl 1-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33950-71-9 | |

| Record name | Ethyl 1-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using lithio ethyl acetate in the synthesis of ethyl 1-hydroxy-2-naphthoates?

A1: The research paper [] highlights that lithio ethyl acetate is a superior reagent for transforming 1H-2-benzopyran-1-ones into the desired ethyl 1-hydroxy-2-naphthoates. This suggests that the reagent offers advantages in terms of yield, reaction conditions, or ease of purification compared to alternative methods. Further research would be needed to compare this method with others and establish its full benefits.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。